molecular formula C13H8FN3O2 B2905751 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1895356-85-0

5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2905751
CAS No.: 1895356-85-0
M. Wt: 257.224
InChI Key: SONYYVJKMXWSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of 5-fluoro-2-nitroaniline with pyridine-3-carboxylic acid under specific conditions. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to form the quinazoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, aminoquinazolines, and various substituted quinazolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By blocking these enzymes, 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain tyrosine kinases. This makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

5-fluoro-3-pyridin-3-yl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-9-4-1-5-10-11(9)12(18)17(13(19)16-10)8-3-2-6-15-7-8/h1-7H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONYYVJKMXWSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)N(C(=O)N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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